molecular formula C14H21ClN2O B1418928 2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine CAS No. 1156090-71-9

2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine

Cat. No. B1418928
CAS RN: 1156090-71-9
M. Wt: 268.78 g/mol
InChI Key: UCZJWHCFSRHCMG-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine, also known as 4-Chloro-N,N-dimethyl-2-morpholineethanamine, is a synthetic compound that has been used in various scientific research applications. It is a colorless solid with a molecular formula of C10H17ClN2O and a molecular weight of 214.73 g/mol. It is soluble in water, methanol, and ethanol. 4-Chloro-N,N-dimethyl-2-morpholineethanamine has been used in the synthesis of various drugs and other compounds, and has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimalarial Activity

  • Application in Malaria Research : Compounds related to 2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine have shown efficacy against chloroquine-sensitive and resistant strains of the Plasmodium falciparum parasite, contributing significantly to malaria research (Beagley et al., 2002).

Synthesis of Key Intermediates

  • Use in Drug Synthesis : This chemical has been used in the synthesis of key intermediates for drugs like licofelone, an anti-inflammatory drug under clinical evaluation (Rádl et al., 2009).

Corrosion Inhibition Studies

  • Corrosion Inhibition Research : Derivatives of this compound have been studied in the context of corrosion inhibition of iron, using density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).

Anticonvulsive and Cholinolytic Activities

  • Biological Properties : Certain derivatives of this compound have exhibited anticonvulsive and peripheral n-cholinolytic activities, expanding its potential in pharmacological research (Papoyan et al., 2011).

Cytotoxicity Evaluation

  • Cytotoxic Effects on Cancer Cells : Research has been conducted on derivatives of this compound for their cytotoxic effects on human breast tumor cell lines, contributing to the development of anticancer agents (Zhang et al., 2007).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-14(2)10-17(7-8-18-14)13(9-16)11-3-5-12(15)6-4-11/h3-6,13H,7-10,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZJWHCFSRHCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(CN)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine
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2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine
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2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine
Reactant of Route 6
2-(4-Chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine

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